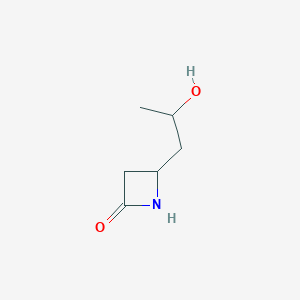
4-(2-Hydroxypropyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxypropyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The azetidinone ring is a crucial structural component in many antibiotics, including penicillins and cephalosporins .
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Hydroxypropyl)azetidin-2-one can be synthesized through various methods. One common approach involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine . This method is advantageous due to its simplicity and efficiency. Another method involves the use of microwave irradiation, which has been found to be a greener and more efficient alternative to conventional methods .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation, can reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-(2-Hydroxypropyl)azetidin-2-one undergoes various chemical reactions, including acyloxylation, oxidation, and substitution reactions .
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, under basic conditions.
Major Products
The major products formed from these reactions include 4-acyloxyazetidinones, oxidized derivatives, and substituted azetidinones .
科学的研究の応用
4-(2-Hydroxypropyl)azetidin-2-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(2-Hydroxypropyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by forming stable complexes with them, thereby blocking their catalytic activity . This inhibition can disrupt various biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Azetidin-2-one: The parent compound of 4-(2-Hydroxypropyl)azetidin-2-one, which is a four-membered lactam with a wide range of biological activities.
Azetidin-3-one: Another derivative of the azetidine ring, differing in the position of the carbonyl group.
Azetidin-4-one: Similar to azetidin-2-one but with the carbonyl group at the 4-position.
Uniqueness
This compound is unique due to the presence of the hydroxypropyl group at the 4-position, which can enhance its biological activity and specificity . This modification can also improve the compound’s solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules .
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
4-(2-hydroxypropyl)azetidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4(8)2-5-3-6(9)7-5/h4-5,8H,2-3H2,1H3,(H,7,9) |
InChIキー |
MVIWJSQBOHRRTR-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CC(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)
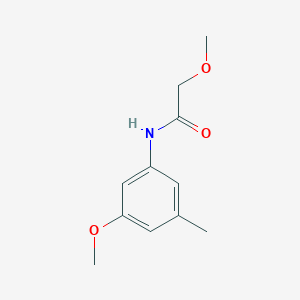
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)
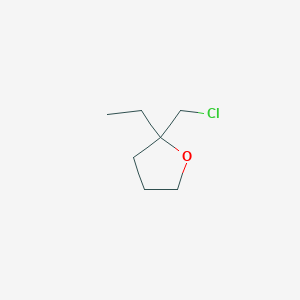
methanol](/img/structure/B13189738.png)
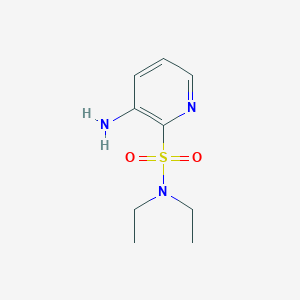
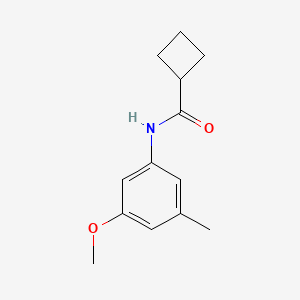
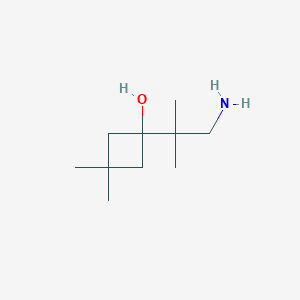

methanol](/img/structure/B13189756.png)

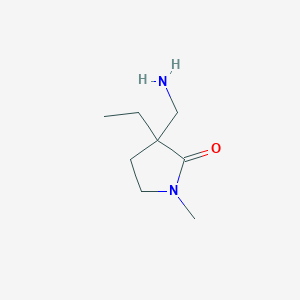
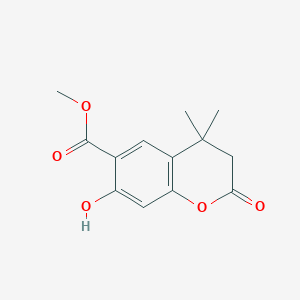
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
